molecular formula C25H46OSi B14601835 3-Methyl-1-trihexylsilyloxybenzene CAS No. 59646-14-9

3-Methyl-1-trihexylsilyloxybenzene

Cat. No.: B14601835
CAS No.: 59646-14-9
M. Wt: 390.7 g/mol
InChI Key: PCPKSCZYUYCGQL-UHFFFAOYSA-N
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Description

3-Methyl-1-trihexylsilyloxybenzene is an organic compound with the molecular formula C25H46OSi It is a derivative of benzene, where a methyl group and a trihexylsilyloxy group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-trihexylsilyloxybenzene typically involves the reaction of 3-methylphenol with trihexylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage between the phenol and the silane. The general reaction can be represented as follows:

3-Methylphenol+TrihexylchlorosilanePyridineThis compound+HCl\text{3-Methylphenol} + \text{Trihexylchlorosilane} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{HCl} 3-Methylphenol+TrihexylchlorosilanePyridine​this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-trihexylsilyloxybenzene can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The silyl ether linkage can be reduced under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: 3-Methylbenzoic acid.

    Reduction: 3-Methylphenol and hexylsilane derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Methyl-1-trihexylsilyloxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-trihexylsilyloxybenzene involves its interaction with various molecular targets. The silyl ether linkage can undergo hydrolysis, releasing the active phenol derivative. This compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylphenol: A simpler derivative of benzene with a methyl group and a hydroxyl group.

    Trihexylsilyloxybenzene: A compound with a similar silyl ether linkage but without the methyl group.

Uniqueness

3-Methyl-1-trihexylsilyloxybenzene is unique due to the combination of a methyl group and a trihexylsilyloxy group on the benzene ring. This structural feature imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

59646-14-9

Molecular Formula

C25H46OSi

Molecular Weight

390.7 g/mol

IUPAC Name

trihexyl-(3-methylphenoxy)silane

InChI

InChI=1S/C25H46OSi/c1-5-8-11-14-20-27(21-15-12-9-6-2,22-16-13-10-7-3)26-25-19-17-18-24(4)23-25/h17-19,23H,5-16,20-22H2,1-4H3

InChI Key

PCPKSCZYUYCGQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)OC1=CC=CC(=C1)C

Origin of Product

United States

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